molecular weight and formula of N-(4-methoxybenzyl)-1-propanamine HCl
molecular weight and formula of N-(4-methoxybenzyl)-1-propanamine HCl
An In-depth Technical Guide to N-(4-methoxybenzyl)-1-propanamine Hydrochloride: Synthesis, Characterization, and Properties
Abstract
N-(4-methoxybenzyl)-1-propanamine Hydrochloride is a secondary amine salt of significant interest in synthetic organic chemistry and as a potential building block in drug discovery. Its structure combines a flexible n-propyl group with a methoxy-substituted benzyl moiety, offering a scaffold for further chemical modification. This guide provides a comprehensive technical overview of its core chemical identity, a detailed, field-proven methodology for its synthesis via N-alkylation of a protected primary amine, and a robust workflow for its analytical characterization and purity assessment. The document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.
Core Chemical Identity and Properties
The fundamental characteristics of N-(4-methoxybenzyl)-1-propanamine Hydrochloride are derived from its unique molecular structure. The secondary amine is rendered as a hydrochloride salt, which typically enhances stability and aqueous solubility compared to the free base.[1] The molecule's properties are a direct consequence of its constituent functional groups: the electron-donating methoxy group on the aromatic ring, the secondary amine center, and the aliphatic propyl chain.
| Property | Value | Source |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]propan-1-amine hydrochloride | - |
| Chemical Formula | C₁₁H₁₈ClNO | Derived |
| Molecular Weight | 215.72 g/mol | Derived |
| Canonical SMILES | CCCNCC1=CC=C(C=C1)OC.Cl | Derived |
| Appearance | Expected to be a white to off-white crystalline solid | Analogy[1] |
| Solubility | Expected to be soluble in water and polar organic solvents (e.g., Methanol, DMSO) | Analogy[1] |
Synthesis Methodology: A Self-Validating Protocol
The synthesis of secondary amines like N-(4-methoxybenzyl)-1-propanamine is most reliably achieved through the N-alkylation of a primary amine. Direct alkylation can often lead to over-alkylation, yielding tertiary amines and quaternary ammonium salts. To ensure a high-yield, clean conversion, a robust strategy involves the temporary protection of the primary amine (1-propanamine), followed by alkylation and subsequent deprotection. The use of a 2-nitrobenzenesulfonyl (nosyl) protecting group is an exemplary choice due to its ease of installation and its mild cleavage conditions.[2]
Synthetic Workflow Overview
The following diagram outlines the logical flow of the synthesis, from starting materials to the final, purified hydrochloride salt.
Caption: Synthetic pathway for N-(4-methoxybenzyl)-1-propanamine HCl.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of secondary amines via nosyl protection.[2]
Step 1: Protection of 1-Propanamine
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Rationale: To prevent over-alkylation, the primary amine is converted to a sulfonamide, which renders the nitrogen lone pair less nucleophilic. Triethylamine is used as a non-nucleophilic base to scavenge the HCl generated during the reaction.
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Procedure: a. To a stirred, ice-cooled solution of 1-propanamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM), add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq) in DCM dropwise. b. Allow the reaction to warm to room temperature and stir for 2 hours. c. Monitor reaction completion by Thin Layer Chromatography (TLC). d. Quench the reaction with 1N HCl (aq). Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-propyl-2-nitrobenzenesulfonamide.
Step 2: N-Alkylation with 4-Methoxybenzyl Chloride
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Rationale: The sulfonamide proton is acidic and can be removed by a mild base like potassium carbonate. The resulting anion is a potent nucleophile that readily undergoes an Sₙ2 reaction with the electrophilic 4-methoxybenzyl chloride. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this transformation.
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Procedure: a. Charge a flask with the crude sulfonamide from Step 1 (1.0 eq), potassium carbonate (3.0 eq), and anhydrous DMF. b. Add 4-methoxybenzyl chloride (1.1 eq) to the stirred mixture. c. Heat the reaction to 60 °C and stir for 4-6 hours, monitoring by TLC. d. Cool to room temperature, dilute with water, and extract multiple times with ethyl acetate. e. Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate to yield the crude protected secondary amine.
Step 3: Deprotection and Hydrochloride Salt Formation
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Rationale: The nosyl group is cleaved using a nucleophilic thiol, such as thiophenol, which attacks the sulfur atom. The resulting free base is an oil and is converted to a stable, easily handled solid hydrochloride salt by treatment with an ethereal solution of HCl.[3]
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Procedure: a. Dissolve the crude product from Step 2 (1.0 eq) in acetonitrile. b. Add potassium carbonate (3.0 eq) and thiophenol (1.5 eq). c. Stir at room temperature for 3 hours until deprotection is complete (monitored by TLC). d. Filter the mixture and concentrate the filtrate. Purify the residue by column chromatography on silica gel to obtain the pure free base, N-(4-methoxybenzyl)-1-propanamine. e. Dissolve the purified free base in diethyl ether and add a 1.0 M solution of HCl in diethyl ether dropwise until precipitation is complete. f. Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Analytical Characterization Workflow
Confirming the identity and purity of the final product is a critical, self-validating step in any synthesis. A multi-technique approach is required to unambiguously characterize the compound.
Caption: Standard workflow for analytical characterization and quality control.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment. Expected signals would include aromatic protons on the disubstituted benzene ring (two doublets), a singlet for the methoxy group protons, a singlet for the benzylic CH₂ protons, and multiplets for the propyl chain protons, along with a broad signal for the N-H proton of the ammonium salt.[4] ¹³C NMR would confirm the presence of 11 distinct carbon environments.
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Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is ideal for this salt. The analysis would show the molecular ion for the free base [M+H]⁺ at m/z 180.14, corresponding to the formula C₁₁H₁₈NO⁺. Key fragmentation patterns would include the tropylium ion from the 4-methoxybenzyl group at m/z 121.[2]
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Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of functional groups. Key expected absorbances include a broad peak around 2400-2800 cm⁻¹ for the R₂NH₂⁺ stretch, C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹, aromatic C=C stretches around 1500-1600 cm⁻¹, and a strong C-O stretch for the methoxy ether around 1250 cm⁻¹.[2]
Purity Assessment
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector (set to ~275 nm for the aromatic ring) is the gold standard for assessing the purity of non-volatile organic compounds.[5] A pure sample should exhibit a single major peak.
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Gas Chromatography-Flame Ionization Detection (GC-FID): For the free base form, GC-FID can provide excellent purity data based on the compound's volatility.[4] The hydrochloride salt is non-volatile and would require conversion to the free base before analysis.
References
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LookChem. Production Method of N-(4-Methoxybenzyl)-3-phenylpropylamine. Available at: [Link]
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Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]
- Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
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Royal Society of Chemistry. Supplementary Information for a related article. Available at: [Link]
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National Measurement Institute of Australia. REFERENCE MATERIAL PRODUCT INFORMATION SHEET for (±)-3,4-Dimethoxymethcathinone hydrochloride. Available at: [Link]
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Massive Bio. Methoxyamine Hydrochloride. Available at: [Link]
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ScholarWorks@GVSU. APPENDIX A Spectroscopic Data of Products from Chapter 2. Available at: [Link]
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Royal Society of Chemistry. Supporting Information for a related article. Available at: [Link]
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PubChem. N-(4-methoxybenzyl)-2-propanamine hydrochloride. Available at: [Link]
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PubChem. 4-Methoxybenzylamine. Available at: [Link]
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ResearchGate. The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Available at: [Link]
